
Methyl 2-(1-methoxyethylidene)-3-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(1-methoxyethylidene)-3-oxopentanoate is an organic compound with the molecular formula C9H14O4 It is a derivative of pentanoic acid and features a methoxyethylidene group attached to the second carbon and a keto group on the third carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-methoxyethylidene)-3-oxopentanoate typically involves the reaction of methyl acetoacetate with methoxyacetaldehyde under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction can be carried out in solvents such as ethanol or methanol, and the reaction temperature is usually maintained between 0°C and room temperature to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high purity and yield. The product is typically purified through distillation or recrystallization techniques to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(1-methoxyethylidene)-3-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-(1-methoxyethylidene)-3-oxopentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a building block for polymers and resins
Mecanismo De Acción
The mechanism of action of Methyl 2-(1-methoxyethylidene)-3-oxopentanoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of different products through enzymatic reactions. The pathways involved depend on the specific enzyme and the conditions under which the reaction occurs .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(oxetan-3-ylidene)acetate: Similar in structure but contains an oxetane ring instead of a methoxyethylidene group.
2-(1-methoxyethylidene)-4,5-dichlorocyclopent-4-ene-1,3-dione: Contains a cyclopentene ring and dichloro substituents.
Uniqueness
Its methoxyethylidene group and keto functionality make it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
832090-46-7 |
|---|---|
Fórmula molecular |
C9H14O4 |
Peso molecular |
186.20 g/mol |
Nombre IUPAC |
methyl 2-(1-methoxyethylidene)-3-oxopentanoate |
InChI |
InChI=1S/C9H14O4/c1-5-7(10)8(6(2)12-3)9(11)13-4/h5H2,1-4H3 |
Clave InChI |
GABAIVYPXCRDLV-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C(=C(C)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(3,5-Dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14218824.png)
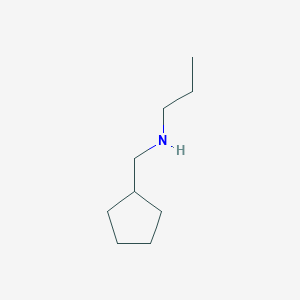
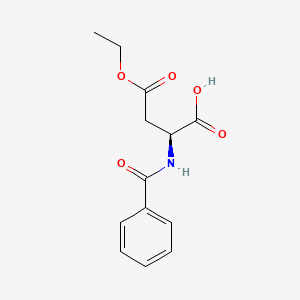
![2-Ethyl-4-methyl-6-[(pentafluoroanilino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14218839.png)
![2-(2,5-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14218842.png)
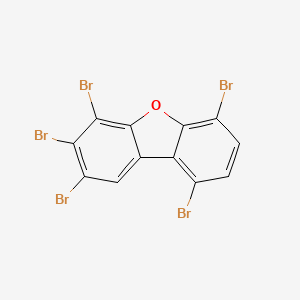
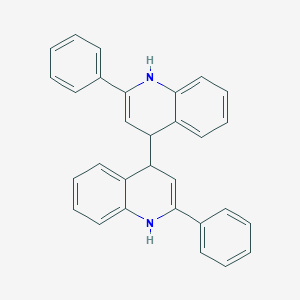

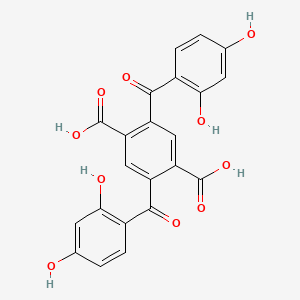
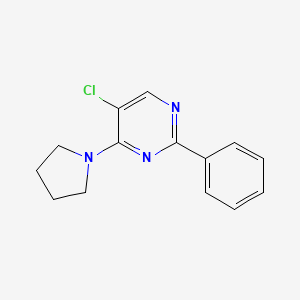

![3-{[3-(1-Methylsilinan-1-yl)propyl]sulfanyl}-1H-indole](/img/structure/B14218907.png)


